An In-depth Technical Guide to 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene
An In-depth Technical Guide to 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the halogenated aromatic compound, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. As a polysubstituted benzene derivative, this molecule represents a potentially valuable, yet specialized, building block for medicinal chemistry and materials science. Its structural complexity, featuring four distinct functional groups, offers a versatile platform for the synthesis of complex molecular architectures. This guide details its fundamental physicochemical properties, centered on a calculated molecular weight of 219.05 g/mol , proposes a logical synthetic pathway, analyzes its chemical reactivity, and discusses its potential applications, particularly in the context of modern drug discovery. Safety and handling protocols are also outlined based on established best practices for related chemical classes.
Introduction: The Strategic Role of Fluorinated Scaffolds
In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1][2] The unique electronic properties of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity for target proteins.[1] Compounds like 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene are of significant interest to researchers as they are "pre-functionalized" scaffolds.
The subject molecule possesses a rich array of functionalities:
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A Bromo Group: A critical handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[3]
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A Fluoro Group: A bioisostere for hydrogen that can block metabolic oxidation and modulate the acidity of nearby protons.
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A Methoxy Group: An electron-donating group that influences the electronic character of the aromatic ring and can participate in hydrogen bonding.
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A Methyl Group: A small lipophilic group that can establish van der Waals interactions within protein binding pockets.
This guide serves to elucidate the chemical nature and synthetic potential of this compound for professionals engaged in fine chemical synthesis and pharmaceutical development.
Physicochemical & Structural Data
The fundamental properties of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene are summarized below. As this is a highly specific and not widely cataloged isomer, many properties are calculated based on its structure. The most critical of these is its molecular weight, derived from its chemical formula.
| Property | Value | Source |
| IUPAC Name | 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene | IUPAC Nomenclature |
| Molecular Formula | C₈H₈BrFO | Elemental Composition |
| Molecular Weight | 219.05 g/mol | Calculated[4] |
| Monoisotopic Mass | 217.9742 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Physical Form | Predicted: Colorless to pale yellow liquid or solid | Analog Data |
| Predicted XLogP3 | 3.4 | Computational Model |
| Predicted Boiling Point | 220-240 °C at 760 mmHg | Computational Model |
Synthesis and Reactivity Analysis
Proposed Retrosynthetic Pathway
Caption: Retrosynthetic analysis for the target compound.
Illustrative Synthetic Protocol
This protocol is a proposed, non-validated methodology based on standard organic chemistry transformations.
Step 1: Regioselective Bromination of 4-Fluoro-2-methylphenol
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In a three-necked round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 4-fluoro-2-methylphenol in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Cool the solution to 0 °C using an ice bath.
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Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The hydroxyl and methyl groups are activating and ortho-, para-directing. Bromination is expected to occur ortho to the powerful hydroxyl directing group, at the C5 position.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product, 5-Bromo-4-fluoro-2-methylphenol, via flash column chromatography.
Step 2: O-Methylation (Williamson Ether Synthesis)
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To a solution of the purified 5-Bromo-4-fluoro-2-methylphenol (1.0 eq) in acetone or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
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Add iodomethane (CH₃I, 1.5 eq) dropwise to the suspension.
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Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
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After cooling to room temperature, filter off the inorganic salts and evaporate the solvent.
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Redissolve the residue in ethyl acetate, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the final product, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, by flash chromatography or distillation to yield the target compound.
Chemical Reactivity Profile
The molecule's utility stems from its potential for selective chemical transformations at multiple sites. The bromine atom is the primary locus for cross-coupling reactions, which are fundamental to modern synthetic chemistry.
Caption: Key cross-coupling reactions using the aryl bromide.
This reactivity makes the compound an excellent precursor for generating libraries of analogues for structure-activity relationship (SAR) studies. By varying the coupling partner, researchers can systematically probe the chemical space around the core scaffold.
Applications in Research & Drug Development
The primary application of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is as a synthetic intermediate in the development of new chemical entities (NCEs).
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Scaffold for Medicinal Chemistry: Its polysubstituted nature allows for the precise spatial arrangement of pharmacophoric features. It can serve as the central fragment in the synthesis of enzyme inhibitors, receptor antagonists, or other biologically active molecules.[3]
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Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment for FBDD campaigns, where its derivatives can be tested for binding to biological targets.
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Probing Metabolic Stability: The presence of the fluorine atom makes it a useful tool for investigating and mitigating metabolic "soft spots" in drug candidates. By replacing a hydrogen atom with fluorine, chemists can block sites of oxidative metabolism by Cytochrome P450 enzymes.[1]
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Development of bRo5 Compounds: As drug discovery moves towards more complex targets like protein-protein interactions, there is a growing need for larger, more lipophilic molecules that go "Beyond the Rule of 5" (bRo5).[5] Complex, functionalized building blocks like this one are essential for constructing such molecules.
Safety & Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, handling must be based on a conservative assessment of risk for analogous halogenated aromatic compounds.
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GHS Hazard Classification (Anticipated):
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Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Potential Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, with a molecular weight of 219.05 g/mol , is a structurally rich aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While not a common commercial chemical, its synthesis is achievable through established organic reactions. Its true value lies in the combination of a metabolically robust fluoro group and a synthetically versatile bromo group on a decorated aromatic core, providing a powerful platform for the design and synthesis of novel, high-value molecules for the pharmaceutical and advanced materials industries.
References
-
MySkinRecipes. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Rutherford, K. G. and Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]
-
Gant, T. G. Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com. Journal of Pharmaceutical Sciences. [Link]
-
El-Fakkash, S. et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Quibell, J. M. et al. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Supporting Information, The Royal Society of Chemistry. [Link]
- Google Patents. Process for the synthesis of organic compounds.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene [myskinrecipes.com]
- 4. 901231-33-2|1-Bromo-2-fluoro-4-methoxy-5-methylbenzene|BLD Pharm [bldpharm.com]
- 5. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]
